molecular formula C13H15BrFNO3 B581660 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine CAS No. 1352318-72-9

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine

Cat. No.: B581660
CAS No.: 1352318-72-9
M. Wt: 332.169
InChI Key: JDMDEABOJMKGDQ-UHFFFAOYSA-N
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Description

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, also known as tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate, is a chemical compound used in scientific research . It has a molecular weight of 332.17 and a molecular formula of C13H15BrFNO3 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI code for the compound is 1S/C13H15BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-5-4-8(14)10(15)11(9)16/h4-5H,6-7H2,1-3H3 . This indicates the presence of a bromine atom, a fluorine atom, a nitrogen atom, and an oxygen atom in the structure, along with carbon and hydrogen atoms .


Physical and Chemical Properties Analysis

The compound has a number of computed properties. It has a complexity of 347 and a topological polar surface area of 38.8Ų . It has 19 heavy atoms and 4 hydrogen bond acceptors . The compound is canonicalized and has no defined atom stereocenter count or defined bond stereocenter count . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Structure and Biosynthesis

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by plants in the Poaceae family, such as maize and wheat. These compounds serve as defense mechanisms against biological threats through allelopathy. The 1,4-benzoxazin-3-one backbone is particularly noted for its potential as a scaffold for designing new antimicrobial compounds. Studies have highlighted the effectiveness of synthetic derivatives of 1,4-benzoxazin-3-one against various pathogens, underscoring the structural significance of the benzoxazine core in medicinal chemistry (de Bruijn, Gruppen, & Vincken, 2018).

Pharmacological Profile

Benzoxazine derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antimycobacterial, anti-diabetic, antihypolipidemic, and antidepressant effects. This broad spectrum of activities is attributed to the chemical versatility of benzoxazine compounds, making them attractive candidates for drug development (Siddiquia, Alama, & Ahsana, 2010).

Therapeutic Applications

Benzoxaboroles, a related class of compounds, have been utilized in treating conditions like onychomycosis and atopic dermatitis, with several others in clinical trials for anti-bacterial, anti-fungal, anti-protozoal, and anti-viral applications. The success of benzoxaboroles highlights the therapeutic potential of benzoxazine derivatives in addressing a wide array of infectious diseases (Nocentini, Supuran, & Winum, 2018).

Antifungal and Immunomodulating Activities

Specific benzoxazine azole derivatives have shown promising antifungal and immunomodulating activities. These compounds, through their specific chemical characteristics and potential metabolization into active antifungal agents, demonstrate the capacity to stimulate protective immune responses alongside their direct antimicrobial effects. This dual functionality underscores the versatility of benzoxazine compounds in therapeutic settings, especially for combating fungal infections (Schiaffella & Vecchiarelli, 2001).

Properties

IUPAC Name

tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-5-4-8(14)10(15)11(9)16/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMDEABOJMKGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718439
Record name tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-72-9
Record name tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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